molecular formula C13H19ClN2O2 B1462970 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1221723-52-9

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1462970
CAS No.: 1221723-52-9
M. Wt: 270.75 g/mol
InChI Key: HSOLOWNGBNKPJZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Potential : The design and synthesis of aryl piperazine derivatives, including those similar to 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, have demonstrated considerable anti-dopaminergic and anti-serotonergic activity, indicative of their potential antipsychotic properties. Compounds with similar structures have been evaluated for antipsychotic activity through behavioral models, showing promise with lower potency for catalepsy induction, a common side effect of antipsychotic drugs (Bhosale et al., 2014).

  • Antimicrobial Activities : Piperazine derivatives, including those structurally related to this compound, have been synthesized and screened for their antimicrobial activities. Some derivatives have shown good to moderate activities against various microorganisms, highlighting the compound's potential in antimicrobial research (Bektaş et al., 2010).

  • HIV-1 Reverse Transcriptase Inhibition : Research on bis(heteroaryl)piperazines, a category that includes compounds similar to this compound, has identified these as potent inhibitors of HIV-1 reverse transcriptase. This suggests a potential application in the development of novel non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Synthetic and Computational Studies

  • Conformational and Vibrational Studies : A study focused on a synthesized arylpiperazine-based drug related to this compound explored its vibrational assignments and biochemical properties through computational assessment. This research aids in understanding the docking mechanisms of similar molecules with human receptors, providing insights into drug design (Onawole et al., 2017).

  • Synthesis and Biological Activity : Novel conazole analogues containing a piperazine nucleus, akin to the compound of interest, have been synthesized using various techniques, including microwave and ultrasound-mediated methods. These compounds were evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities, contributing to the understanding of the structure-activity relationships in such compounds (Mermer et al., 2018).

Mechanism of Action

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOLOWNGBNKPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-52-9
Record name Ethanone, 2-(4-methoxyphenyl)-1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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